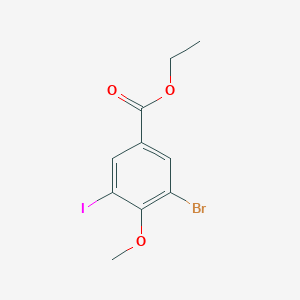

Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Description

Significance of Poly-Halogenated Aromatic Esters as Synthetic Intermediates

Poly-halogenated aromatic esters are highly valued in organic chemistry due to the presence of multiple halogen atoms on the aromatic ring. These halogens serve as versatile handles for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. The differential reactivity of various halogens (e.g., iodine, bromine, chlorine) allows for selective and sequential reactions, enabling the introduction of different substituents at specific positions on the aromatic core. This regiochemical control is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise molecular architecture is paramount for biological activity or material properties.

Aromatic halides are important synthetic intermediates used in metal-catalyzed cross-coupling reactions and substitution reactions for the preparation of drugs and natural products. The ability to perform sequential cross-coupling reactions on a di- or poly-halogenated aromatic ring opens up pathways to construct unsymmetrically substituted biaryls and other complex scaffolds that would be challenging to synthesize through other methods. This strategic approach is a powerful tool for medicinal chemists and materials scientists in the design and synthesis of novel compounds.

Overview of Ethyl 3-bromo-5-iodo-4-methoxybenzoate as a Key Building Block

This compound is a polysubstituted aromatic compound that serves as a prime example of a strategic synthetic building block. Its structure is characterized by an ethyl benzoate (B1203000) core with three different substituents on the aromatic ring: a methoxy (B1213986) group, a bromine atom, and an iodine atom. This specific arrangement of functional groups makes it a highly valuable intermediate in multi-step organic synthesis.

The key feature of this molecule is the presence of two different halogen atoms, bromine and iodine, at the meta-positions relative to the ester group. In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Heck reactions, the carbon-iodine bond is typically more reactive than the carbon-bromine bond. This difference in reactivity allows for selective functionalization at the 5-position (iodine) while leaving the 3-position (bromine) intact for a subsequent transformation. This sequential functionalization is a powerful strategy for the controlled and efficient synthesis of complex, unsymmetrically substituted aromatic compounds.

For instance, a Sonogashira coupling could be performed selectively at the iodo-position to introduce an alkyne group, followed by a Suzuki coupling at the bromo-position to add an aryl group. This step-wise approach provides precise control over the final molecular structure, which is essential in drug discovery and development. While specific applications of this compound are not extensively detailed in publicly available literature, the synthetic utility of closely related compounds like 3-Bromo-5-iodobenzoic acid ethyl ester in pharmaceutical research for cancer and inflammatory diseases underscores its potential. googleapis.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1092308-89-8 |

| Molecular Formula | C10H10BrIO3 |

| Molecular Weight | 384.99 g/mol |

This data is compiled from publicly available chemical supplier information. google.com

Current Research Frontiers and Challenges in Halogenated Aromatic Chemistry

The field of halogenated aromatic chemistry is continually evolving, with researchers pushing the boundaries of synthetic efficiency, selectivity, and environmental sustainability. A major frontier is the development of novel methods for the direct and regioselective C-H halogenation of aromatic compounds. nih.gov These methods aim to install halogen atoms at specific positions on an aromatic ring without the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste.

However, achieving high regioselectivity in the halogenation of polysubstituted aromatic rings remains a significant challenge. researchgate.net The directing effects of existing substituents can lead to mixtures of isomers that are difficult to separate. Overcoming this challenge often requires the development of sophisticated catalyst systems or the use of directing groups to control the position of halogenation.

Another area of active research is the expansion of the catalytic toolbox for cross-coupling reactions. This includes the development of more active and stable catalysts that can operate under milder reaction conditions and tolerate a wider range of functional groups. Furthermore, there is a growing emphasis on making these processes more sustainable by using earth-abundant metal catalysts and exploring reactions in environmentally benign solvents like water. The development of new synthetic methodologies will continue to enhance the utility of key building blocks like this compound in the creation of novel and functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrIO3 |

|---|---|

Molecular Weight |

384.99 g/mol |

IUPAC Name |

ethyl 3-bromo-5-iodo-4-methoxybenzoate |

InChI |

InChI=1S/C10H10BrIO3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3 |

InChI Key |

STEDXAHXGODSAR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)I)OC)Br |

Origin of Product |

United States |

Advanced Chemical Transformations and Reactivity Profiles of Ethyl 3 Bromo 5 Iodo 4 Methoxybenzoate

Investigation of Halogen Reactivity and Selectivity

The chemical behavior of Ethyl 3-bromo-5-iodo-4-methoxybenzoate is largely dictated by the presence of three distinct functional groups on the benzene (B151609) ring: an iodine atom, a bromine atom, a methoxy (B1213986) group, and an ethyl ester group. The interplay between these substituents governs the molecule's reactivity, particularly the selective transformation of the carbon-halogen bonds.

Differential Reactivity of Bromine versus Iodine Substituents in Aromatic Systems

In polyhalogenated aromatic compounds, the difference in reactivity between various halogen substituents is a cornerstone of selective synthesis. For aryl halides, the reactivity in reactions that involve oxidative addition to a metal center, such as in many cross-coupling reactions, generally follows the order: I > OTf > Br >> Cl. wikipedia.orgnih.govnrochemistry.com This trend is primarily attributed to the bond dissociation energies of the carbon-halogen (C-X) bond. The C-I bond is the longest and weakest among the carbon-halogen bonds, making it the most susceptible to cleavage and subsequent oxidative addition by a low-valent transition metal catalyst, which is often the rate-determining step in catalytic cycles. yonedalabs.com

This reactivity difference allows for selective functionalization of the C-I bond while leaving the C-Br bond intact. nih.govwikipedia.org By carefully controlling reaction conditions, such as temperature and catalyst choice, chemists can precisely target the iodo position for an initial transformation, and then, under potentially more forcing conditions, engage the bromo position in a subsequent, different reaction. This hierarchical reactivity is a powerful tool in the synthesis of complex, multi-substituted aromatic molecules.

Influence of the Methoxy and Ester Groups on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is further modulated by the electronic effects of the methoxy (-OCH₃) and ethyl carboxylate (-COOEt) substituents. These groups influence the electron density of the ring and, consequently, its susceptibility to attack.

The methoxy group at the C4 position is a strong electron-donating group. It exerts a powerful positive mesomeric effect (+M) by donating a lone pair of electrons from the oxygen atom to the aromatic π-system, and a weaker negative inductive effect (-I) due to the oxygen's electronegativity. msu.edu The resonance donation significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions. libretexts.org This makes the ring more nucleophilic and generally activates it towards electrophilic aromatic substitution. msu.edu

In contrast, the ethyl ester group at the C1 position is an electron-withdrawing group. It exhibits both a negative mesomeric effect (-M) and a negative inductive effect (-I), pulling electron density away from the aromatic ring. masterorganicchemistry.com This deactivates the ring towards electrophilic attack and makes it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs are necessary to decrease the electron density of the ring, facilitating the initial attack by the nucleophile and stabilizing the negative charge in the Meisenheimer intermediate. libretexts.org

Catalytic Cross-Coupling Reactions

This compound is an excellent substrate for catalytic cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds allows for highly selective and sequential transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira couplings)

Palladium-catalyzed cross-coupling reactions are among the most versatile tools in modern organic synthesis. The predictable reactivity order of aryl halides (I > Br > Cl) is frequently exploited to achieve chemoselectivity. nih.gov

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.org For this compound, the reaction can be performed selectively at the more reactive C-I bond. By using a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base, an aryl or vinyl group from the boronic acid can be introduced at the C5 position while the C3-bromo position remains untouched. While aryl iodides are generally highly reactive, some studies have noted poor reactivity at lower temperatures with certain catalyst systems, a factor that can be optimized through careful selection of reaction conditions. acs.org

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction with this compound proceeds with high selectivity at the C-I bond. nrochemistry.com This allows for the introduction of an alkynyl group at the C5 position. The choice of palladium catalyst and ligands can be crucial for controlling regioselectivity in di-iodinated systems and can be adapted to optimize the reaction for bromo-iodo substrates. rsc.org

| Reaction | Typical Catalyst/Reagents | Selectivity |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid | Preferential reaction at the C-I bond |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, Terminal alkyne | Preferential reaction at the C-I bond |

Copper-Catalyzed Cross-Coupling Methodologies (e.g., Grignard couplings, Ullmann-type reactions)

Copper-catalyzed reactions offer a complementary and often more cost-effective alternative to palladium-based methodologies for C-C bond formation.

Ullmann-type Reactions: The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. wikipedia.orgbyjus.com While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern variations have been developed that are catalytic and proceed under milder conditions. organic-chemistry.orgthermofisher.com In the context of this compound, an Ullmann-type reaction would likely lead to selective homocoupling at the more reactive C-I position. Ullmann-type reactions can also describe copper-catalyzed nucleophilic aromatic substitutions between aryl halides and various nucleophiles. organic-chemistry.org

Grignard Couplings: Copper can also catalyze the cross-coupling of Grignard reagents (organomagnesium halides) with organohalides. These reactions provide an effective method for forming new carbon-carbon bonds. acs.org Iron-group metals, often in combination with N-heterocyclic carbene (NHC) ligands, have also been shown to be excellent catalysts for the selective cross-coupling of aryl Grignard reagents with aryl halides. acs.orgnih.gov For this compound, reaction with an aryl or alkyl Grignard reagent in the presence of a suitable copper or iron catalyst would be expected to occur preferentially at the C-I bond, allowing for the introduction of a new substituent at that position. acs.orgrsc.org

| Reaction | Typical Catalyst/Reagents | Selectivity |

| Ullmann Coupling | Cu powder or Cu(I) salt, high temperature | Preferential reaction at the C-I bond |

| Grignard Coupling | Cu(I) or Fe salt, Grignard Reagent (R-MgX) | Preferential reaction at the C-I bond |

Nickel-Catalyzed Reductive Couplings and Related Processes

Nickel-catalyzed reductive cross-coupling reactions represent a powerful method for forming carbon-carbon bonds, offering an alternative to traditional methods that use pre-formed organometallic reagents. nih.gov For a substrate like this compound, which possesses two different halogen atoms, these reactions can be strategically employed. The carbon-iodine bond is typically more reactive than the carbon-bromine bond towards oxidative addition to a low-valent nickel center, allowing for selective functionalization at the 5-position.

These reductive couplings involve the reaction of two electrophiles, such as the aryl halide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant (e.g., zinc or manganese). scispace.com The mechanism is thought to proceed through the formation of a Ni(I) species which can react with the aryl halide to generate an Ar-Ni(III) intermediate, ultimately leading to the coupled product. rsc.org This methodology is noted for its excellent functional group tolerance. nih.govnih.gov

Potential nickel-catalyzed reductive couplings for this compound could include:

Arylation of Alkyl Halides: Coupling with primary or secondary alkyl bromides. researchgate.net

Formation of All-Carbon Quaternary Centers: Reaction with tertiary alkyl halides. nih.gov

Coupling with Fluorinated Alkyl Bromides: Introduction of fluoroalkyl moieties. nih.gov

The table below illustrates potential transformations based on established nickel-catalyzed reductive coupling methodologies.

| Coupling Partner | Nickel Catalyst System (Example) | Potential Product Structure |

| Secondary Alkyl Bromide (R-Br) | NiCl₂-glyme / Ligand / Mn reductant | |

| Tertiary Alkyl Halide (R₃C-X) | NiBr₂-diglyme / 4,4′-Di-tert-butyl-2,2′-bipyridine / Zn reductant | |

| Fluorinated Alkyl Bromide (Rf-Br) | NiI₂ / Ligand / FeBr₂ additive / Zn reductant |

Table 1: Illustrative Nickel-Catalyzed Reductive Couplings.

Cobalt-Promoted Cross-Coupling Transformations

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to methods using precious metals like palladium. While specific examples utilizing this compound are not detailed in the literature, the principles of cobalt-catalyzed reactions with aryl halides are well-established. These reactions can facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Cobalt catalysts can promote couplings between aryl halides and a range of nucleophiles, including Grignard reagents, organozinc compounds, and amines. The reactivity of the halogen substituents on this compound would again be expected to differ, with the C-I bond being more susceptible to cleavage than the C-Br bond, thus enabling regioselective transformations.

| Coupling Partner Type | Cobalt Catalyst System (Example) | Potential Reaction |

| Grignard Reagent (R-MgX) | CoCl₂ / Ligand | Kumada-Corriu-type coupling |

| Arylboronic Acid | Cobalt salt / Ligand | Suzuki-Miyaura-type coupling |

| Amine (R₂NH) | Cobalt salt / Ligand | Buchwald-Hartwig-type amination |

Table 2: Potential Cobalt-Promoted Cross-Coupling Reactions.

Transition-Metal-Free Coupling Approaches

The development of transition-metal-free coupling reactions is a significant goal in green chemistry, avoiding the cost and toxicity associated with metal catalysts. For substrates like this compound, several strategies can be envisioned. acs.org

One prominent method is base-promoted homolytic aromatic substitution (HAS). In these reactions, a strong base like potassium tert-butoxide can promote the coupling of an aryl halide with another aromatic system. acs.org The reaction likely proceeds through a radical mechanism. Given the presence of two halogens, this compound could undergo selective or double coupling depending on the reaction conditions.

Other transition-metal-free approaches include:

Photochemical Couplings: Visible-light-promoted reactions can generate aryl radicals that engage in C-C bond formation. researchgate.net

Aryne Intermediates: Elimination of a halide and an ortho-proton using a strong base can generate a highly reactive aryne intermediate, which can then be trapped by various nucleophiles.

Decarboxylative Couplings: While the substrate is an ester, related benzoic acids undergo transition-metal-free decarboxylative iodination, and the resulting aryl iodides can be coupled in a one-pot process. acs.org

| Reaction Type | Reagents/Conditions (Example) | Mechanistic Pathway |

| Base-Promoted Coupling | KOtBu / Microwave irradiation | Homolytic Aromatic Substitution (HAS) or SRN1 acs.org |

| Photochemical Alkylation | Alkyl Halide / Visible Light | Photoinduced Electron Transfer researchgate.net |

| Aryne Formation | Strong Base (e.g., NaNH₂) | Benzyne intermediate |

Table 3: Examples of Transition-Metal-Free Coupling Strategies.

Oxidation and Reduction Pathways of the Aromatic Core and Substituents

The aromatic core and its substituents on this compound can undergo various oxidation and reduction reactions.

Reduction: The halogen substituents are susceptible to reduction (hydrodehalogenation), replacing the C-X bond with a C-H bond. This can be achieved using various methods:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source. This method might also reduce the ester group under harsh conditions.

Metal/Acid Systems: Reagents like zinc or tin in the presence of an acid can effectively remove halogen atoms.

Dissolving Metal Reduction: Using sodium in liquid ammonia.

Selective reduction is often possible, with the more labile C-I bond being reduced preferentially over the C-Br bond.

Oxidation: The aromatic ring itself is electron-rich due to the methoxy group, making it susceptible to oxidation, though this can often lead to ring-opening under harsh conditions. More controlled oxidative processes can target the substituents or facilitate coupling reactions. For instance, oxidative coupling reactions, while often metal-mediated, can proceed through pathways where the aromatic substrate is formally oxidized. acs.org The methoxy group can also be cleaved under certain oxidative conditions.

Derivatization Strategies for Functional Group Modification

The functional groups on this compound provide multiple handles for derivatization, allowing for its incorporation into more complex molecular architectures.

Attachment of Linker Moieties for Advanced Molecular Design

The bromo and iodo substituents are ideal sites for attaching linker moieties through various cross-coupling reactions. This is a crucial strategy in fields like medicinal chemistry, particularly for the design of molecules like Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding element to an E3 ligase ligand. nih.gov

The differential reactivity of the C-I and C-Br bonds allows for sequential couplings. The C-I bond can be functionalized first using milder conditions (e.g., Sonogashira or Suzuki coupling), leaving the C-Br bond available for a subsequent transformation, such as a Buchwald-Hartwig amination to attach a nitrogen-containing linker. nih.gov

| Coupling Reaction | Linker Terminus | Catalyst System (Example) |

| Suzuki Coupling | Boronic acid or ester | Pd(PPh₃)₄ / Base |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base |

| Buchwald-Hartwig Amination | Primary or secondary amine | Palladium catalyst / Ligand / Base |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base |

Table 4: Cross-Coupling Reactions for Linker Attachment.

Modification of the Ester Functionality (e.g., transesterification, hydrolysis)

The ethyl ester group is another key site for modification, providing access to other functional groups.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions, followed by acidification. The resulting carboxylic acid is a versatile functional group that can be used for amide bond formation, conversion to other esters, or further transformations.

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl or functionalized group. This process is useful for introducing specific functionalities or altering the physical properties (e.g., solubility) of the molecule.

| Transformation | Reagents (Example) | Product Functional Group |

| Hydrolysis (Basic) | 1. NaOH (aq), Heat 2. HCl (aq) | Carboxylic Acid |

| Hydrolysis (Acidic) | H₂SO₄ (aq), Heat | Carboxylic Acid |

| Transesterification | R-OH / Acid or Base Catalyst | New Ester (-COOR) |

| Amidation (from acid) | 1. Hydrolysis 2. SOCl₂, then R₂NH | Amide (-CONR₂) |

Table 5: Modifications of the Ester Functionality.

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) is a key functional group in this compound, significantly influencing the compound's electronic properties and reactivity. While it is generally stable, the methoxy group can undergo specific transformations under certain reaction conditions, most notably cleavage of the ether bond.

One of the primary transformations involving the methoxy group is its conversion to a hydroxyl group (-OH) through a process known as demethylation or ether cleavage. wikipedia.org This reaction is typically achieved by treating the aryl ether with strong acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI). openstax.orglibretexts.org The mechanism involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the halide ion (Br⁻ or I⁻). masterorganicchemistry.com This results in the formation of a phenol (B47542) and a methyl halide.

For this compound, this demethylation would yield Ethyl 3-bromo-5-iodo-4-hydroxybenzoate. This transformation is significant as it allows for the introduction of a reactive hydroxyl group, which can then be used for further functionalization of the molecule. The reactivity of aryl ethers and the conditions for their cleavage are well-established principles in organic chemistry. wikipedia.orgopenstax.orglibretexts.org

The following table summarizes the key transformation of the methoxy group in this compound:

| Reactant | Reagents/Conditions | Product | Transformation |

| This compound | Strong acid (e.g., HBr, HI), Heat | Ethyl 3-bromo-4-hydroxy-5-iodobenzoate | Demethylation |

This demethylation reaction highlights a critical aspect of the reactivity profile of this compound, providing a pathway to synthesize derivatives with a phenolic hydroxyl group. The presence of a hydroxyl group can open up possibilities for forming new C-O bonds, engaging in hydrogen bonding, or acting as a directing group in subsequent electrophilic aromatic substitution reactions.

Sophisticated Spectroscopic and Structural Elucidation of Ethyl 3 Bromo 5 Iodo 4 Methoxybenzoate Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While specific experimental NMR data for ethyl 3-bromo-5-iodo-4-methoxybenzoate is not widely published, its spectral features can be reliably predicted based on established chemical shift principles and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature two doublets, representing the two protons on the benzene (B151609) ring. The methoxy (B1213986) group would appear as a sharp singlet, while the ethyl ester group would present as a quartet and a triplet, characteristic of the -CH₂-CH₃ spin system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a separate signal. For this compound, ten distinct signals are anticipated, corresponding to the ten carbon atoms in the structure. The chemical shifts would be influenced by the electron-withdrawing and electron-donating effects of the various substituents (bromo, iodo, methoxy, and ethyl carboxylate groups).

Table 1: Predicted NMR Data for this compound

| Predicted ¹H NMR Data (in CDCl₃) | ||

|---|---|---|

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.0 - 8.2 | d | Aromatic H |

| 7.8 - 8.0 | d | Aromatic H |

| 4.3 - 4.4 | q | -OCH₂CH₃ |

| 3.9 - 4.0 | s | -OCH₃ |

| 1.3 - 1.4 | t | -OCH₂CH₃ |

| Predicted ¹³C NMR Data (in CDCl₃) | |

|---|---|

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 164 - 166 | C=O (Ester) |

| 155 - 160 | Aromatic C-O |

| 135 - 140 | Aromatic C-H |

| 130 - 135 | Aromatic C-H |

| 125 - 130 | Aromatic C-Br |

| 115 - 120 | Aromatic C-COOEt |

| 85 - 90 | Aromatic C-I |

| 60 - 62 | -OCH₂CH₃ |

| 55 - 57 | -OCH₃ |

| 13 - 15 | -OCH₂CH₃ |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method relies on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. An FTIR spectrum provides a unique "fingerprint" of a compound by plotting absorbance or transmittance against the wavenumber of the radiation.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups. Although an experimental spectrum is not available in the cited literature, the expected absorption regions can be accurately predicted. The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group. Other significant absorptions would include the C-O stretches from the ester and the methoxy ether, C-H stretches from the aromatic and aliphatic parts of the molecule, and aromatic C=C bond vibrations.

Table 2: Predicted FTIR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl, Methoxy) |

| 1725 - 1710 | C=O Stretch | Ester |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | C-O Stretch | Ester & Aromatic Ether |

| 1100 - 1000 | C-O Stretch | Ester |

| 600 - 500 | C-Br Stretch | Aryl Halide |

| 500 - 400 | C-I Stretch | Aryl Halide |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with extremely high accuracy. lcms.cz Unlike low-resolution mass spectrometry which provides nominal integer masses, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the calculation of a unique molecular formula. lcms.cz

The molecular formula for this compound is C₁₀H₁₀BrIO₃. sinfoobiotech.com The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁶O).

Calculated Exact Mass: 383.8832 g/mol

An experimental HRMS analysis of the compound would be expected to produce a mass measurement that matches this theoretical value, typically within a margin of error of less than 5 parts per million (ppm). Such a result provides definitive confirmation of the compound's elemental composition and molecular formula.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD)

To perform SCXRD, a high-quality single crystal of the compound is required. This technique yields an absolute and unambiguous determination of the molecular structure. The analysis would provide the precise coordinates of each atom (C, H, O, Br, I) in the crystal's unit cell, allowing for the definitive measurement of all bond lengths and angles. Furthermore, SCXRD reveals intermolecular interactions, such as halogen bonding or π-stacking, which govern how the molecules pack together in the solid state. Currently, there is no publicly available single-crystal structure for this compound in crystallographic databases.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline (powder) sample, providing a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. While it is more challenging to solve a structure from PXRD data alone, it is an essential tool for confirming the phase purity of a bulk sample. The PXRD pattern of a synthesized batch of this compound would be compared to the pattern calculated from a single-crystal structure (if available) to ensure the bulk material consists of a single, uniform crystalline phase. It is also crucial for identifying different polymorphs (different crystalline forms of the same compound).

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values (typically within ±0.4%) serves as strong evidence for the compound's purity and confirms its elemental composition.

For this compound (C₁₀H₁₀BrIO₃, Molecular Weight: 384.99 g/mol ), the theoretical elemental composition is as follows:

Table 3: Theoretical Elemental Composition of this compound

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 31.19% |

| Hydrogen (H) | 2.62% |

| Bromine (Br) | 20.75% |

| Iodine (I) | 32.96% |

| Oxygen (O) | 12.47% |

Computational Chemistry and Theoretical Insights into Ethyl 3 Bromo 5 Iodo 4 Methoxybenzoate Reactivity

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

No published DFT studies specifically detailing the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) or the electronic structure (such as HOMO-LUMO energy levels and molecular orbital distributions) of Ethyl 3-bromo-5-iodo-4-methoxybenzoate could be identified.

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites

Information regarding the MEP mapping of this compound, which would identify the electrophilic and nucleophilic regions of the molecule, is not available in the current body of scientific literature.

Conceptual DFT for Global and Local Reactivity Descriptors

A detailed analysis of the global and local reactivity descriptors (e.g., chemical potential, hardness, softness, electrophilicity index, and Fukui functions) for this compound has not been reported.

Energy Framework Calculations for Supramolecular Interactions in Crystalline States

There are no available energy framework calculations that would elucidate the nature and strength of intermolecular interactions, such as halogen bonding and van der Waals forces, in the crystalline state of this compound.

Analysis of Aromatic Character and π–π Stacking Interactions

A computational analysis of the aromatic character and potential for π–π stacking interactions in this compound is absent from the scientific record.

Computational Prediction and Elucidation of Reaction Mechanisms and Pathways

No computational studies predicting or elucidating the reaction mechanisms and pathways involving this compound could be located.

Synthetic Utility and Applications in Complex Organic Synthesis

Role as a Versatile Building Block in Multi-Step Organic Synthesis

The utility of Ethyl 3-bromo-5-iodo-4-methoxybenzoate as a versatile building block stems from the distinct reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions. In organic synthesis, the carbon-iodine (C-I) bond is typically more reactive than the carbon-bromine (C-Br) bond, particularly in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This reactivity difference enables chemists to perform selective, sequential functionalization of the aromatic ring.

This chemoselectivity allows for a modular approach to synthesis. A reaction can be performed at the more reactive iodo position while leaving the bromo group intact for a subsequent transformation. This is a crucial strategy in multi-step synthesis, as it avoids the need for extensive use of protecting groups and simplifies synthetic pathways. Furthermore, the ethyl ester group provides an additional site for modification, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide, further enhancing its synthetic potential.

The table below illustrates the potential for sequential functionalization based on the differential reactivity of the halogen groups.

| Step | Reactive Site | Type of Reaction | Potential Reagent | Resulting Intermediate |

| 1 | C-I (Iodo) | Suzuki Coupling | Arylboronic acid | Ethyl 3-bromo-5-aryl-4-methoxybenzoate |

| 2 | C-Br (Bromo) | Sonogashira Coupling | Terminal alkyne | Ethyl 3-alkynyl-5-aryl-4-methoxybenzoate |

| 3 | Ester | Hydrolysis | NaOH or LiOH | 3-alkynyl-5-aryl-4-methoxybenzoic acid |

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational structures in medicinal chemistry and materials science. This compound serves as an excellent precursor for constructing advanced, often bicyclic, heterocyclic systems through sequential coupling and cyclization reactions.

A general strategy could involve an initial intermolecular coupling reaction at one of the halogen sites to introduce a side chain, followed by an intramolecular cyclization reaction involving the second halogen. For example:

Palladium-catalyzed amination (Buchwald-Hartwig reaction) at the C-I position with a primary amine (R-NH2) to form an N-aryl intermediate.

Intramolecular C-C bond formation , such as a copper- or palladium-catalyzed reaction, where a nucleophilic carbon on the side chain displaces the bromine atom to form a new ring fused to the original benzene (B151609) ring.

This approach allows for the controlled synthesis of complex nitrogen-containing heterocycles, which are prevalent in biologically active molecules.

Scaffold for the Construction of Complex Molecular Architectures

In chemical synthesis, a scaffold is a core molecular structure upon which a larger, more complex molecule is built. The substituted benzene ring of this compound provides a rigid and predictable scaffold for creating diverse and complex molecular architectures. The three functional groups are positioned at specific vectors from the central ring, allowing for the precise spatial arrangement of different chemical moieties.

The distinct reactivity at each position allows chemists to "decorate" the scaffold with various functional groups to tailor the final molecule's properties. This is particularly valuable in drug discovery and materials science, where the three-dimensional shape and electronic properties of a molecule are critical to its function. The methoxy (B1213986) group also plays a role by influencing the electronic nature of the aromatic ring, which can affect the reactivity and properties of the final compound.

The table below summarizes the functionalization points on the scaffold and their potential for building molecular complexity.

| Functionalization Point | Potential Modifications | Type of Complexity Introduced |

| C5-Iodo | C-C, C-N, C-O bond formation via cross-coupling | Introduction of aromatic, aliphatic, or heteroaromatic groups |

| C3-Bromo | C-C, C-N, C-O bond formation via cross-coupling | Addition of a second, distinct functional group |

| C1-Ester | Hydrolysis, reduction, amidation | Modification of polarity, hydrogen bonding capability, and linking point |

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes for Halogenated Benzoates

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For halogenated benzoates, this involves the development of synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key Research Directions:

Enzymatic Halogenation: The use of halogenating enzymes, such as flavin-dependent halogenases, offers a highly selective and environmentally friendly alternative to traditional halogenation methods. These enzymes can catalyze the halogenation of aromatic compounds with high regioselectivity under mild reaction conditions.

Green Solvents and Catalysts: Research is focused on replacing traditional volatile organic solvents with more benign alternatives like water, supercritical fluids, or ionic liquids. mdpi.com Furthermore, the development of recyclable, solid-supported catalysts can simplify purification processes and reduce waste.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. The application of flow chemistry to the synthesis of halogenated benzoates can lead to more efficient and scalable production.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. google.com This technology is being explored for the synthesis of various aromatic esters, including halogenated derivatives. google.com

Illustrative Data on Sustainable Synthesis Approaches:

| Method | Key Features | Potential Advantages |

| Enzymatic Halogenation | High regioselectivity, mild reaction conditions | Reduced byproducts, lower energy consumption |

| Green Solvents | Use of water, ionic liquids, or supercritical CO2 | Reduced environmental impact, improved safety |

| Flow Chemistry | Continuous processing, precise control of parameters | Increased efficiency, scalability, and safety |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased yields, reduced energy usage |

Exploration of Novel Catalytic Systems and Methodologies for Selective Transformations

The presence of two different halogen atoms (bromine and iodine) on the aromatic ring of "Ethyl 3-bromo-5-iodo-4-methoxybenzoate" presents a unique opportunity for selective functionalization. The development of novel catalytic systems that can differentiate between the C-Br and C-I bonds is a key area of research.

Emerging Catalytic Strategies:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. Research is ongoing to develop palladium-based catalytic systems with ligands that can selectively activate the more reactive C-I bond over the C-Br bond, or vice versa, allowing for sequential and site-specific modifications. mdpi.com

Nickel-Catalyzed Reactions: Nickel catalysts are emerging as a cost-effective alternative to palladium for cross-coupling reactions. core.ac.uk The exploration of nickel catalysis for the selective transformation of dihalogenated benzoates is a promising avenue.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient method for a variety of organic transformations. google.com This approach could be utilized for the selective functionalization of "this compound" under environmentally friendly conditions.

Enzyme-Catalyzed Transformations: Biocatalysis, using enzymes such as hydrolases and oxidoreductases, can offer high chemo-, regio-, and stereoselectivity for the transformation of functional groups on the benzoate (B1203000) scaffold.

Table of Selective Transformations:

| Catalytic System | Transformation | Selectivity |

| Palladium/Ligand Complexes | Suzuki, Sonogashira, Buchwald-Hartwig couplings | C-I vs. C-Br bond activation |

| Nickel Catalysis | Cross-coupling reactions | Cost-effective alternative to palladium |

| Photoredox Catalysis | Radical-mediated functionalization | Mild reaction conditions |

| Biocatalysis | Hydrolysis, reduction, oxidation | High chemo- and regioselectivity |

High-Throughput Synthesis and Automation in Derivatization

To fully explore the chemical space around the "this compound" scaffold, high-throughput synthesis and automated platforms are becoming indispensable tools. These technologies enable the rapid synthesis and screening of large libraries of derivatives for various applications.

Technological Advancements:

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, significantly accelerating the drug discovery and materials development process. core.ac.ukgoogle.com

Parallel Synthesis: The use of multi-well plates allows for the simultaneous synthesis of a large number of compounds, each with a unique combination of building blocks.

Flow Chemistry Automation: Automated flow chemistry systems can be programmed to synthesize a library of compounds by systematically varying reaction parameters and reagents. nist.gov

High-Throughput Screening: Once synthesized, the libraries of derivatives can be rapidly screened for desired properties, such as biological activity or material characteristics, using high-throughput screening techniques.

Workflow for High-Throughput Derivatization:

| Step | Technology | Outcome |

| Library Design | Computational modeling | Virtual library of potential derivatives |

| Automated Synthesis | Robotic platforms, flow chemistry | Rapid synthesis of the designed library |

| Purification | Automated chromatography | Isolation of pure compounds |

| High-Throughput Screening | Biological or material assays | Identification of lead compounds or materials |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of "this compound" is crucial for optimizing existing methods and developing new ones. Advanced spectroscopic and computational techniques are powerful tools for elucidating these mechanisms.

Investigative Methods:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy allow for the real-time monitoring of reactions, providing valuable information about reaction intermediates and kinetics.

Mass Spectrometry: Advanced mass spectrometry techniques, such as ESI-MS and MALDI-MS, can be used to identify and characterize reaction intermediates and products.

X-ray Crystallography: Single-crystal X-ray diffraction can provide the definitive structure of starting materials, intermediates, and products, offering insights into their three-dimensional arrangement and intermolecular interactions.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed regioselectivity in the functionalization of polyhalogenated aromatic compounds. organic-chemistry.org

Data from Mechanistic Studies:

| Technique | Information Gained |

| In-situ NMR/IR | Reaction kinetics, identification of transient intermediates |

| Mass Spectrometry | Molecular weight and fragmentation patterns of intermediates |

| X-ray Crystallography | Precise three-dimensional molecular structure |

| DFT Calculations | Reaction energetics, transition state geometries, electronic properties |

Designing Next-Generation Functional Materials Utilizing the this compound Scaffold

The unique substitution pattern of "this compound" makes it an attractive building block for the design of novel functional materials with tailored properties.

Potential Applications in Materials Science:

Liquid Crystals: The rigid aromatic core and the presence of polarizable halogen atoms suggest that derivatives of this compound could exhibit liquid crystalline properties. whiterose.ac.ukberkeley.edu By systematically modifying the ester group and introducing other functionalities, it may be possible to create new liquid crystal materials for display and sensor applications.

Functional Polymers: The di-halogenated nature of the molecule allows for its use as a monomer in polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel functional polymers with specific electronic, optical, or thermal properties. rsc.orgresearchgate.net

Organic Electronics: The electron-withdrawing nature of the halogen atoms and the potential for π-π stacking of the aromatic rings make this scaffold a candidate for the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Pharmaceutical and Agrochemical Intermediates: The ability to selectively functionalize the bromo and iodo positions makes this compound a valuable intermediate for the synthesis of complex biologically active molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-bromo-5-iodo-4-methoxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and esterification. For example, bromination and iodination of 4-methoxybenzoic acid derivatives can be performed using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) in acetic acid. Esterification with ethanol under acidic conditions (e.g., H₂SO₄) follows. Key parameters include temperature control (0–25°C for bromination/iodination) and stoichiometric ratios (1:1.2 for halogenation steps). Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–75% after purification by column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.1 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 399.85 for C₁₀H₁₀BrIO₃) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the stability considerations for this compound under varying laboratory conditions?

- Methodological Answer : The compound is stable at room temperature in inert atmospheres but degrades under strong bases (e.g., NaOH) or oxidants (e.g., KMnO₄). Storage recommendations:

- Short-term : Desiccated at –20°C in amber vials.

- Long-term : Under argon at –80°C. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in further functionalization (e.g., Suzuki coupling) of this compound?

- Methodological Answer : The bromine and iodine substituents create distinct electronic environments:

- Iodine (larger atomic radius) at position 5 is more susceptible to oxidative elimination, making position 3 (bromine) preferable for cross-coupling.

- Methoxy at position 4 directs electrophilic substitutions via resonance. Experimental validation: Use Pd(PPh₃)₄ in Suzuki-Miyaura reactions with arylboronic acids. Monitor regioselectivity via GC-MS and computational modeling (DFT) to predict transition-state energies .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NOE correlations in NMR) for this compound?

- Methodological Answer : Contradictions may arise from dynamic effects or impurities. Steps:

Repetition : Re-run NMR under standardized conditions (e.g., 500 MHz, CDCl₃).

Advanced techniques : Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.

Theoretical validation : Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw).

Example: An unexpected NOE between methoxy and aromatic protons could indicate conformational flexibility .

Q. How can researchers design in vitro assays to probe the biological activity of derivatives of this compound?

- Methodological Answer :

- Target selection : Focus on enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on structural analogs (e.g., trifluoromethyl benzoates in ).

- Assay design :

- Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity with mant-ATP).

- Cellular uptake : Label the compound with ¹⁸F or ¹²⁵I for radiometric tracking in cell lines.

- Data analysis : IC₅₀ values derived from dose-response curves (GraphPad Prism) .

Data Contradiction and Optimization

Q. How to address inconsistent yields in nucleophilic aromatic substitution reactions involving this compound?

- Methodological Answer : Contradictions often stem from competing pathways (e.g., elimination vs. substitution). Mitigation:

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalyst screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency.

- Kinetic studies : Use in situ IR or Raman spectroscopy to track reaction progress .

Q. What analytical methods differentiate between polymorphic forms of this compound?

- Methodological Answer :

- PXRD : Compare diffraction patterns with simulated data (Mercury software).

- DSC : Monitor melting points and phase transitions (e.g., endothermic peaks at 120–130°C).

- Raman spectroscopy : Detect vibrational modes unique to each polymorph .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.